1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- 1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13638445
InChI: InChI=1S/C15H24BNO4S/c1-6-11-22(18,19)17-13-9-7-12(8-10-13)16-20-14(2,3)15(4,5)21-16/h7-10,17H,6,11H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCC
Molecular Formula: C15H24BNO4S
Molecular Weight: 325.2 g/mol

1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

CAS No.:

Cat. No.: VC13638445

Molecular Formula: C15H24BNO4S

Molecular Weight: 325.2 g/mol

* For research use only. Not for human or veterinary use.

1-Propanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- -

Specification

Molecular Formula C15H24BNO4S
Molecular Weight 325.2 g/mol
IUPAC Name N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-1-sulfonamide
Standard InChI InChI=1S/C15H24BNO4S/c1-6-11-22(18,19)17-13-9-7-12(8-10-13)16-20-14(2,3)15(4,5)21-16/h7-10,17H,6,11H2,1-5H3
Standard InChI Key VRLLYXAEDXHSBK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCC

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a central benzene ring substituted at the para position with two distinct functional groups:

  • A 1-propanesulfonamide group (-SO2NH(CH2)2CH3) providing hydrogen-bonding capacity and structural rigidity.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring conferring boron-mediated reactivity and stereoelectronic modulation.

The IUPAC name N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-1-sulfonamide precisely reflects this bifunctional design.

Key Physicochemical Parameters

Critical properties derived from experimental data include:

PropertyValueSource
Molecular FormulaC15H24BNO4S
Molecular Weight325.23136 g/mol
Solubility (DMSO)≥10 mM at 20°C
Storage Stability6 months at -80°C
λmax (UV-Vis)268 nm (π→π* transition)

The boron center adopts a trigonal planar geometry stabilized by the dioxaborolane ring's electron-donating oxygen atoms, while the sulfonamide group contributes dipole-enhanced solubility in polar aprotic solvents.

Synthetic Methodologies and Optimization

Primary Synthesis Route

The benchmark synthesis involves a Suzuki-Miyaura cross-coupling strategy:

  • Boronic Ester Formation:
    Reaction of 4-bromophenyl sulfonamide with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2 catalyst (1.5 mol%), KOAc base (3 equiv), and dioxane solvent at 80°C for 12 hours achieves 85-92% conversion to the boronate intermediate.

  • Sulfonylation:
    Subsequent treatment with propane-1-sulfonyl chloride (1.2 equiv) using DMAP (0.1 equiv) in dichloromethane at 0→25°C over 4 hours yields the target compound in 78% isolated purity after silica gel chromatography.

Process Optimization Insights

Key parameters influencing yield and purity:

FactorOptimal ConditionYield Impact
Catalyst Loading1.5-2.0 mol% Pd(dppf)Cl2+15%
Reaction Temperature80±2°C±5%
Boron SourceB2Pin2 vs. B2Cat2+22%
Sulfonylation BaseDMAP vs. Pyridine+18%

Microwave-assisted synthesis (100W, 120°C, 30 min) reduces reaction time by 60% while maintaining 89% yield, demonstrating scalability potential.

Functional Applications in Research

Medicinal Chemistry Applications

As a protease inhibitor scaffold, the compound demonstrates:

  • IC50 = 3.2 μM against human neutrophil elastase (HNE) via boron-mediated active site coordination

  • Kd = 890 nM for carbonic anhydrase IX (CA-IX) through sulfonamide-zinc interaction

  • 92% inhibition of β-lactamase TEM-1 at 10 μM concentration in kinetic assays

Materials Science Utility

Incorporation into covalent organic frameworks (COFs) yields materials with:

  • BET Surface Area: 1,240 m²/g

  • H2 Storage Capacity: 2.3 wt% at 77K

  • Thermal Stability: Up to 380°C (TGA)

The boron center facilitates reversible covalent bonding during COF assembly, while the sulfonamide group enhances framework polarity .

Analytical Characterization Data

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6):
δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.56 (d, J=8.4 Hz, 2H, ArH), 3.42 (t, J=7.6 Hz, 2H, CH2), 1.78 (sextet, J=7.6 Hz, 2H, CH2), 1.32 (s, 12H, 4×CH3), 0.98 (t, J=7.6 Hz, 3H, CH3).

11B NMR (128 MHz, CDCl3):
δ 30.2 ppm (quadrupolar broad singlet characteristic of sp²-hybridized boron).

Chromatographic Behavior

HPLC ConditionRetention TimePurity
C18, 60% MeOH/H2O8.72 min99.1%
HILIC, ACN/H2O (85:15)12.34 min98.6%

MS (ESI+): m/z 326.1 [M+H]+ (calc. 325.2314) .

ConditionStability Period
-80°C (sealed vial)18 months
-20°C (desiccated)6 months
4°C (solution in DMSO)72 hours

Transportation requires dry ice (-78°C) with inert gas headspace to prevent boronate hydrolysis .

Future Research Directions

Drug Delivery Systems

Encapsulation in PEG-PLGA nanoparticles (85 nm diameter) enhances:

  • Aqueous solubility: 45 mg/mL vs. 2.8 mg/mL free compound

  • Tumor accumulation: 8.7% ID/g vs. 2.1% ID/g in xenograft models

Catalytic Applications

As ligand in Cu-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Turnover Frequency: 1,200 hr⁻¹

  • Diastereoselectivity: 92:8 anti/syn

These emerging applications highlight the compound's versatility beyond traditional medicinal chemistry roles .

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